molecular formula C20H25N5O4S B10982355 N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10982355
M. Wt: 431.5 g/mol
InChI Key: UGQKMACVBQRAFM-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features, which include a piperazine ring, a phenyl group, and a sulfamoylbenzyl moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Attachment of the Sulfamoylbenzyl Moiety: This step involves the reaction of a sulfamoylbenzyl chloride with the piperazine derivative in the presence of a base to form the desired compound.

    Final Coupling Reaction: The final step is the coupling of the intermediate with an appropriate carboxamide derivative under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme inhibition.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s catalytic function . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Similar Compounds

    N-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide: Similar structure but lacks the benzyl group.

    N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzymes like carbonic anhydrase sets it apart from other similar compounds .

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H25N5O4S/c21-30(28,29)18-8-6-16(7-9-18)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,26)(H,23,27)(H2,21,28,29)

InChI Key

UGQKMACVBQRAFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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